molecular formula C13H21ClN2S B1378640 9-(Thiophen-2-ylmethyl)-9-azabicyclo[3.3.1]nonan-3-amine dihydrochloride CAS No. 1423033-16-2

9-(Thiophen-2-ylmethyl)-9-azabicyclo[3.3.1]nonan-3-amine dihydrochloride

Cat. No.: B1378640
CAS No.: 1423033-16-2
M. Wt: 272.84 g/mol
InChI Key: FPQCUFNWQJXXCO-UHFFFAOYSA-N
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Description

9-(Thiophen-2-ylmethyl)-9-azabicyclo[3.3.1]nonan-3-amine dihydrochloride is a useful research compound. Its molecular formula is C13H21ClN2S and its molecular weight is 272.84 g/mol. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Reactivity

Research into 3-azabicyclo[3.3.1]nonane derivatives, which closely relate to the structure of interest, has demonstrated their reactivity and versatility in chemical synthesis. Moskalenko and Boev (2009) explored reactions of 3-substituted 3-azabicyclo[3.3.1]nonan-9-ones with nitrogen-containing nucleophiles, leading to a variety of derivatives, highlighting the potential of these compounds in creating complex molecular architectures (Moskalenko & Boev, 2009). Similarly, the synthesis and properties of 3-substituted 3-azabicyclo[3.3.1]nonan-9-amines were detailed, providing insights into their potential applications in further chemical modifications (Moskalenko, Chashchin, & Boev, 2011).

Structural Analysis

Structural studies, such as those conducted by Parthiban et al. (2009) on derivatives of 3-azabicyclo[3.3.1]nonane, offer a glimpse into the conformational dynamics of these compounds. Such research aids in understanding how structural features can influence reactivity and interaction with biological targets (Parthiban, Ramkumar, Kim, Son, & Jeong, 2009).

Application in Synthesis of Ligands and Probes

A significant application of 9-azabicyclo[3.3.1]nonan-3-amine derivatives is in the development of ligands for sigma receptors. Vangveravong et al. (2006) synthesized N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl carbamate analogs as σ2 receptor ligands, showcasing the therapeutic potential of these compounds in neuropharmacology (Vangveravong, Xu, Zeng, & Mach, 2006).

Antimicrobial Activity

The incorporation of azabicyclo[3.3.1]nonane structures into antimicrobial agents has been investigated, with compounds exhibiting inhibitory activity against various pathogens. This suggests a potential route for the development of novel antimicrobial therapies leveraging the unique structural characteristics of these compounds (Ramachandran, Parthiban, Rani, Jayanthi, Kabilan, & Jeong, 2011).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 9-(Thiophen-2-ylmethyl)-9-azabicyclo[3.3.1]nonan-3-amine dihydrochloride involves the reaction of a bicyclic amine with a thiophen-2-ylmethyl halide in the presence of a base to form the desired product. The reaction is carried out in two steps, with the first step involving the formation of the intermediate bicyclic amine, followed by the reaction with the thiophen-2-ylmethyl halide to form the final product.", "Starting Materials": [ "Bicyclic amine", "Thiophen-2-ylmethyl halide", "Base", "Solvent" ], "Reaction": [ "Step 1: Formation of Bicyclic Amine", "- Add the bicyclic ketone to a solution of sodium borohydride in a solvent such as ethanol", "- Stir the mixture at room temperature for several hours until the reaction is complete", "- Isolate the bicyclic amine by filtration or extraction", "Step 2: Reaction with Thiophen-2-ylmethyl Halide", "- Dissolve the bicyclic amine in a solvent such as dichloromethane", "- Add the thiophen-2-ylmethyl halide and a base such as triethylamine", "- Stir the mixture at room temperature for several hours until the reaction is complete", "- Isolate the product by filtration or extraction", "- Convert the product to the dihydrochloride salt by treatment with hydrochloric acid in a solvent such as ethanol" ] }

CAS No.

1423033-16-2

Molecular Formula

C13H21ClN2S

Molecular Weight

272.84 g/mol

IUPAC Name

9-(thiophen-2-ylmethyl)-9-azabicyclo[3.3.1]nonan-3-amine;hydrochloride

InChI

InChI=1S/C13H20N2S.ClH/c14-10-7-11-3-1-4-12(8-10)15(11)9-13-5-2-6-16-13;/h2,5-6,10-12H,1,3-4,7-9,14H2;1H

InChI Key

FPQCUFNWQJXXCO-UHFFFAOYSA-N

SMILES

C1CC2CC(CC(C1)N2CC3=CC=CS3)N.Cl.Cl

Canonical SMILES

C1CC2CC(CC(C1)N2CC3=CC=CS3)N.Cl

Origin of Product

United States

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